molecular formula C13H20N2O4 B12993614 Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate

Cat. No.: B12993614
M. Wt: 268.31 g/mol
InChI Key: YYPSUVOPYPVQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate is a complex organic compound with a molecular formula of C13H20N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often require the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting intermediate is then treated with methyl iodide in the presence of a base to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the Boc-protected amine and cyanomethyl groups allows for selective binding to target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(tert-butoxycarbonyl)amino)cyclobutanecarboxylate
  • Ethyl 1-(tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-13(10(16)18-4)7-9(8-13)5-6-14/h9H,5,7-8H2,1-4H3,(H,15,17)

InChI Key

YYPSUVOPYPVQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CC#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.